[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene
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Overview
Description
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and an ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-1-ethoxyethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride, which can then be reacted with ethoxyethyl alcohol under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are frequently employed
Major Products Formed
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfides.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and other chemicals
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)-1-ethoxyethyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can react with nucleophiles, forming stable sulfonyl derivatives. This interaction can inhibit enzyme activity by modifying the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- Benzenesulfonic acid
- Ethoxyethylbenzene
Uniqueness
[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene is unique due to the presence of both a benzenesulfonyl group and an ethoxyethyl group, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
65885-18-9 |
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Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-1-ethoxyethyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-2-19-16(14-9-5-3-6-10-14)13-20(17,18)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI Key |
JGFHPXUQGCMECB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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